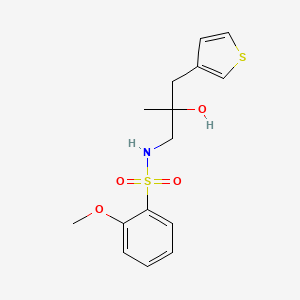

2-hydroxy-S-(2-methoxyphenyl)-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

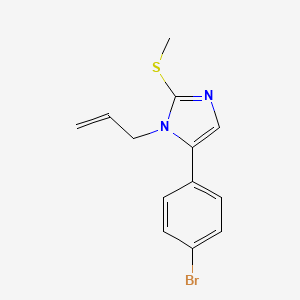

2-hydroxy-S-(2-methoxyphenyl)-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido, also known as THPPS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. THPPS has a unique chemical structure that makes it a promising candidate for use in a variety of research fields, including biochemistry, molecular biology, and biophysics.

Applications De Recherche Scientifique

Chemical Reactions and Mechanisms

Studies on similar compounds, particularly those involving sulfonamide groups and thiophene rings, have been pivotal in understanding chemical reactions and mechanisms. For example, the review on the mechanism of β-O-4 bond cleavage in lignin model compounds highlights the importance of specific functional groups in chemical transformations, which can be extrapolated to the reactivity of the compound (T. Yokoyama, 2015).

Pharmacological Applications

Sulfonamides, a class to which this compound partially belongs, have been extensively reviewed for their pharmacological applications, indicating a potential for the compound in drug development. The patent review on sulfonamides between 2008 and 2012 demonstrates the versatility of these compounds in creating drugs for a range of diseases, including their role as carbonic anhydrase inhibitors (CAIs), COX2 inhibitors, and tyrosine kinase inhibitors (F. Carta, A. Scozzafava, & C. Supuran, 2012).

Antibacterial Activity

The antibacterial potential of aryl sulfonamides, especially those incorporating thiophene or chromene moieties, suggests a promising avenue for the compound under discussion. A review on thiophene and chromene-containing aryl sulfonamides underscores their significance in combating pathogenic microbes, highlighting the compound's potential application in developing new antibacterial agents (S. Rathore et al., 2021).

Environmental and Industrial Applications

Research on sulfonamides and thiophenes also points to their environmental and industrial applications. For instance, photocatalysis studies involving sulfur compounds provide insights into how derivatives of the compound might be used in environmental remediation or as catalysts in industrial processes (C. Cantau et al., 2007).

Propriétés

IUPAC Name |

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S2/c1-15(17,9-12-7-8-21-10-12)11-16-22(18,19)14-6-4-3-5-13(14)20-2/h3-8,10,16-17H,9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYRPPNPNLQJQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=CC=C2OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2630810.png)

![1-allyl-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2630811.png)

![7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazoline](/img/structure/B2630815.png)

![3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2630822.png)

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2630824.png)

![4-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide](/img/structure/B2630827.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2630828.png)

![4-(2-methyloxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2630829.png)